Human histatin 9
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
RKFHEKHHSHRGYR |
Origin of Product |
United States |
Molecular Biogenesis and Identification of Human Histatin 9
Derivation of Human Histatin 9 from Parent Histatin Molecules
The primary precursors for most smaller histatin fragments are histatin 1 and histatin 3, which are encoded by the HTN1 and HTN3 genes, respectively. wikipedia.orgnih.gov Histatin 9 is specifically a proteolytic product of histatin 3. nih.gov
Research has identified this compound as a fragment that corresponds to residues 12-25 of its parent molecule, histatin 3. mdpi.comnih.gov Its formation is the result of specific proteolytic cleavages that occur at both the N-terminal and C-terminal sides of this sequence within the larger histatin 3 peptide. Specifically, the generation of histatin 9 arises from cleavages occurring after lysine-11 (K11) and arginine-25 (R25) of the histatin 3 sequence. mdpi.comnih.gov
An alternative pathway for the generation of this compound involves Human Histatin 6 as an intermediate. mdpi.comnih.gov Histatin 6 is itself a fragment of histatin 3, corresponding to residues 1-25. uniprot.orgresearchgate.net Therefore, histatin 9 can be formed from the cleavage of histatin 6. This pathway is distinguished by the absence of cleavage at the tyrosine-24 (Y24) residue, which would otherwise lead to the formation of other histatin fragments like histatin 5. mdpi.comnih.gov
Table 1: Parent Molecules and Derivation of this compound
| Derived Peptide | Parent Molecule(s) | Corresponding Residues of Parent | Description of Generation |
|---|---|---|---|
| This compound | Human Histatin 3 | 12-25 | Direct proteolytic cleavage of Histatin 3 after residues K11 and R25. mdpi.comnih.gov |
Enzymatic Pathways and Proteases Involved in this compound Production
The production of histatin 9 is a consequence of the proteolytic degradation of larger histatins by enzymes present in saliva. This process is not random but follows a pathway dictated by the substrate specificity of the involved proteases. researchgate.netcapes.gov.br
The generation of the various histatin fragments is dependent on the accessibility and recognition of specific amino acid residues by proteases. Studies monitoring the degradation of histatin 3 have identified several primary cleavage sites. Out of nine potential sites, the cleavages at arginine-22 (R22), tyrosine-24 (Y24), and arginine-25 (R25) are considered the primary initial cuts. nih.gov Tandem mass spectrometry studies suggest that the cleavage at arginine-25 may be the very first step in the degradation cascade of histatin 3, leading to the formation of histatin 6 (residues 1-25) and a C-terminal fragment (residues 26-32). researchgate.netcapes.gov.br The subsequent cleavage of histatin 6 after lysine-11 (K11) would then yield histatin 9. The proteases responsible exhibit trypsin-like activity, targeting the peptide bond C-terminal to basic amino acid residues like arginine and lysine (B10760008). capes.gov.brbu.edu
Table 2: Key Proteolytic Cleavage Sites in Human Histatin 3 for Fragment Generation
| Cleavage Site (Residue) | Fragment(s) Generated | Implication for Histatin 9 Genesis |
|---|---|---|
| Arginine-25 (R25) | Histatin 6 (residues 1-25) and fragment 26-32. researchgate.netcapes.gov.br | This is a proposed primary cleavage, creating the direct precursor (Histatin 6) for Histatin 9. mdpi.comnih.gov |
| Lysine-11 (K11) & Arginine-12 (R12) | N-termini of various fragments including Histatin 9 and Histatin 10. mdpi.comnih.gov | Cleavage after K11 is required to form the N-terminus of Histatin 9. mdpi.comnih.gov |
Human whole saliva contains a complex mixture of proteases derived from host cells (like leukocytes) and the oral microbiota. mdpi.comnih.gov These enzymes are responsible for the rapid degradation of salivary proteins, including histatins. bu.edunih.gov Studies have shown that histatin 3 is particularly susceptible to this proteolysis and begins to disappear within an hour of incubation in glandular secretions. bu.edu The major enzymes implicated in this degradation appear to have trypsin-like and chymotrypsin-like activities. bu.edu This enzymatic activity is significantly faster in whole saliva compared to the purer glandular secretions, indicating that most protease activity is associated with host cells and bacteria present in the oral cavity. nih.gov The continuous and rapid breakdown of primary histatins like histatin 3 creates a dynamic cascade, resulting in a variety of smaller, functional fragments, including histatin 9. capes.gov.brnih.gov
Characterization of this compound in Biological Secretions
Histatins are secreted by the major salivary glands, including the parotid, submandibular, and sublingual glands, into the oral cavity. nih.govmdpi.comnih.gov While histatins 1, 3, and 5 are the most abundant forms found in freshly collected saliva, the proteolytic environment of the mouth ensures the presence of numerous smaller fragments. nih.govmdpi.comgenecards.org Using advanced techniques like tandem mass spectrometry, researchers have been able to identify a cascade of at least 24 different peptides originating from histatin 3 in human saliva. capes.gov.br This includes the known fragments histatins 5 through 12, confirming the in vivo presence of histatin 9 in this biological secretion. capes.gov.br
Table 3: Amino Acid Sequence of this compound and Its Precursors
| Compound Name | Number of Amino Acids | Sequence |
|---|---|---|
| Human Histatin 3 | 32 | DSHAKRHHGYKRKFHEKHHSHRGYRSNKN |
| Human Histatin 6 | 25 | DSHAKRHHGYKRKFHEKHHSHRGYR |
| This compound | 14 | RKFHEKHHSHRGYR nih.gov |
Table 4: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| Human histatin 1 |
| Human histatin 3 |
| Human histatin 5 |
| Human histatin 6 |
| This compound |
| Human histatin 10 |
| Lysine |
| Arginine |
| Tyrosine |
| Trypsin |
Proteomic Identification and Quantification of this compound in Saliva
The identification of the full range of proteins and peptides in human saliva, including the less abundant histatins like histatin 9, has been advanced significantly through proteomic techniques. acs.org These methods allow for a comprehensive analysis of complex biological fluids.
Proteomic Identification: Global proteomic analysis of human saliva has successfully identified a wide array of proteins and peptides, including numerous members of the histatin family. acs.org The general approach involves the separation of salivary components, followed by their identification using mass spectrometry.
Two-Dimensional Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (2D SDS-PAGE): This technique separates proteins based on two properties in two dimensions. It has been used to resolve the complex mixture of proteins in saliva. acs.org
Mass Spectrometry (MS): Following separation, proteins are typically digested into smaller peptide fragments. These fragments are then analyzed by mass spectrometry, which measures their mass-to-charge ratio. Techniques like peptide mass fingerprinting and tandem mass spectrometry (MS/MS) are used to identify the proteins by matching the experimental mass data to protein sequence databases. acs.org Through such proteomic studies, novel fragments of histatins have been found in abundance in the low-molecular-weight fraction of parotid saliva. acs.org
Quantification: While specific quantitative data for histatin 9 in saliva is not extensively documented, methods have been established to quantify the major histatins (1, 3, and 5), which could be adapted for other family members.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a primary method for both separating and quantifying histatins. capes.gov.brnih.gov By using a diode-array detector, specific peptides can be quantified by comparing their peak area to known standards. unica.it
Concentration in Saliva: The total concentration of all histatin peptides in saliva can range from 50 to 425 µg/ml. nih.gov However, the eminent forms are histatin-1 (B1576432), histatin-3, and histatin-5 (B8235270), which collectively contribute significantly to the total histatin pool. nih.gov The concentration of less abundant variants like histatin 9 is expected to be considerably lower. Studies have shown that the levels of histatins can vary between individuals and even throughout the day. nih.gov
| Technique | Principle | Application to Histatins |
|---|---|---|
| 2D SDS-PAGE | Separates proteins based on isoelectric point and molecular weight. | Used to separate complex salivary proteins, including the histatin family, for further analysis. acs.org |
| Mass Spectrometry (MS/MS) | Measures the mass-to-charge ratio of ionized peptides to determine their sequence. | Confirms the identity of histatins and their fragments separated by other techniques. acs.org |
| HPLC | Separates components of a mixture based on their affinity for a stationary phase. | Used for both purification and quantification of specific histatins from saliva. capes.gov.brnih.gov |
Methodologies for Detection and Isolation of this compound
The detection and isolation of specific histatins, including the less-abundant histatin 9, rely on chromatographic and precipitation techniques that exploit their physicochemical properties.
Detection Methodologies: The primary methods for detecting histatins in salivary samples are based on chromatography coupled with sensitive detection systems.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful tool for the analytical detection of histatins. capes.gov.br The use of a diode-array detector allows for the identification of peptides based on their retention time and spectral properties. unica.it
Mass Spectrometry (MS): As a highly sensitive and specific technique, MS is crucial for the definitive identification of peptides like histatin 9, often after initial separation by HPLC or electrophoresis. acs.org
Isolation Methodologies: Isolating histatins from the complex mixture of saliva has historically been challenging due to their interactions with chromatographic materials. capes.gov.br However, effective methods have been developed.
Gel Filtration Chromatography: Initial isolation steps may involve gel filtration, such as on Bio-Gel P-2, which separates molecules based on size. researchgate.net
Zinc Precipitation: A novel and efficient method for isolating histatins involves their precipitation with zinc ions under alkaline conditions. This technique has been shown to yield approximately 90% of the major histatins from parotid secretion. capes.gov.br The precipitate, which contains histatins, can then be further purified.
Preparative RP-HPLC: Following initial enrichment steps like zinc precipitation, preparative RP-HPLC is used for the final purification of individual histatin peptides to a high degree of purity. capes.gov.br
Solid-Phase Peptide Synthesis: For research purposes, histatin 9 can also be manufactured synthetically using solid-phase peptide synthesis based on its known amino acid sequence. asm.org
| Methodology | Purpose | Description |
|---|---|---|
| Zinc Precipitation | Isolation | Exploits the property of histatins to form precipitates with zinc ions, allowing for their efficient separation from other salivary components. capes.gov.br |
| Reversed-Phase HPLC | Detection & Isolation | Separates histatins based on their hydrophobicity. It is used for both analytical quantification and preparative purification. capes.gov.brcapes.gov.br |
| Mass Spectrometry | Detection | Provides definitive identification of isolated peptides by determining their precise mass and fragmentation pattern. acs.org |
| Solid-Phase Synthesis | Isolation (Synthetic) | Chemically synthesizes the peptide chain, allowing for the production of pure histatin 9 for experimental use. asm.org |
Structure Function Relationships and Molecular Mechanisms of Human Histatin 9
Primary Sequence Analysis and Predicted Structural Elements of Human Histatin 9
This compound is a proteolytic fragment of histatin 3. nih.govnih.gov Its primary amino acid sequence is Arg-Lys-Phe-His-Glu-Lys-His-His-Ser-His-Arg-Gly-Tyr-Arg (RKFHEKHHSHRGYR). nih.gov
Significance of Histidine, Lysine (B10760008), and Arginine Residues in the this compound Sequence (RKFHEKHHSHRGYR)
The amino acid composition of this compound is crucial to its function, with a notable abundance of basic and positively charged residues.
Histidine: Histidine residues, with their imidazole (B134444) side chains, are particularly important. taylorandfrancis.com The pKa of the imidazole group is close to physiological pH, allowing it to act as both a proton donor and acceptor. This property is critical for the catalytic activity of many enzymes and the pH-sensitive interactions of peptides. taylorandfrancis.comnih.gov In the context of histatins, histidine residues are involved in metal ion binding and are crucial for their antimicrobial activities. nih.gov The presence of multiple histidine residues in histatin 9 suggests a significant role in its biological functions, potentially through pH-dependent interactions and metal coordination. nih.gov
Investigation of Molecular Mechanisms of Action of this compound
The biological effects of this compound are mediated through its interactions with various cellular and molecular components.
Cellular and Subcellular Targets of this compound
While research on histatin 9 is less extensive than on other histatins like histatin 1, 3, and 5, inferences can be drawn from the broader family. Histatins are known to target both microbial and host cells. sci-hub.seuniprot.org
Microbial Cells: In fungi such as Candida albicans, histatins can bind to the cell membrane and be internalized. researchgate.netmdpi.com Once inside, they can target mitochondria, leading to the disruption of cellular respiration, production of reactive oxygen species (ROS), and ultimately cell death. researchgate.netpnas.org The mechanism involves the peptide crossing the fungal membrane, possibly via specific receptors or transmembrane potential, without causing immediate membrane lysis. researchgate.netmdpi.com
Host Cells: In mammalian cells, some histatins, like histatin 1 and 2, are internalized and can localize to the mitochondria and endoplasmic reticulum. uniprot.orgnih.gov This interaction can stimulate metabolic activity and cell migration, which are important for processes like wound healing. uniprot.orgfrontiersin.org It is plausible that histatin 9, given its structural similarities to other histatins, may also have intracellular targets in host cells, although specific research is needed to confirm this.
Molecular Interactions with Biological Membranes and Components (e.g., Lipid Bilayers)
The interaction of histatins with biological membranes is a key aspect of their function. mdpi.com The cationic nature of these peptides facilitates their initial binding to the negatively charged outer leaflet of microbial cell membranes through electrostatic interactions. sci-hub.se This can lead to several outcomes:
Membrane Thinning and Pore Formation: Some models suggest that the integration of histatins into the lipid bilayer can cause local membrane thinning and the formation of transmembrane pores. mdpi.com This disrupts the membrane integrity, leading to the leakage of intracellular components like ions and ATP, and ultimately cell death. mdpi.com
Translocation across the Membrane: In other cases, histatins can translocate across the membrane without causing significant damage. acs.orgnih.gov This process is thought to be energy-dependent and may involve specific membrane proteins. mdpi.com Once inside the cell, the peptide can interact with intracellular targets. Research on histatin 5 has shown it can cross lipid bilayers and accumulate in a hydrated state between the substrate and the bilayer. acs.orgnih.gov
Intracellular Signaling Pathway Modulation by this compound
Histatins have been shown to modulate various intracellular signaling pathways in mammalian cells, which is particularly relevant to their wound-healing properties. sci-hub.sefrontiersin.org While direct evidence for histatin 9 is limited, studies on other histatins provide a framework for potential mechanisms.
MAPK/ERK Pathway: Histatins, including histatin 1 and 2, can activate the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, which is a key regulator of cell migration and proliferation. sci-hub.seuniprot.orgfrontiersin.org This activation is often mediated by G protein-coupled receptors (GPCRs). sci-hub.sefrontiersin.org
NF-κB and JNK Pathways: Histatin-1 (B1576432) has been shown to attenuate lipopolysaccharide (LPS)-induced inflammatory signaling in macrophages by inhibiting the JNK and NF-κB pathways. mdpi.com This demonstrates an immunomodulatory role for histatins.
Other Signaling Cascades: In endothelial cells, histatins can induce migration and angiogenesis through signaling pathways involving vascular endothelial growth factor receptor 2 (VEGFR2) and the RIN2/Rab5/Rac1 signaling cascade. mdpi.com
Given the conserved nature of the histatin family, it is conceivable that histatin 9 could also influence these or similar signaling pathways. However, further research is required to elucidate the specific molecular interactions and downstream effects of histatin 9.
Generation of Reactive Oxygen Species (ROS) by Histatin Peptides: Relevance to this compound
The generation of reactive oxygen species (ROS) is a recognized mechanism of action for several antimicrobial peptides, including members of the histatin family. researchgate.netcapes.gov.br While much of the direct research has focused on histatin 5 (Hst5), the findings are highly relevant to understanding the potential activities of histatin 9.
Internalized histatin peptides, such as Hst5, are known to target the mitochondria of fungal cells. uniprot.org This interaction can interfere with the mitochondrial respiratory machinery, leading to the formation of ROS. uniprot.orgasm.org Studies have demonstrated that Hst5 treatment of Candida albicans leads to ROS generation, and the presence of ROS scavengers can prevent this effect and subsequent cell death, establishing ROS production as a key killing mechanism. asm.org
However, there is some debate regarding the specifics of this process. Some research indicates that classical markers of ROS-mediated oxidative damage are not always observed following Hst5 treatment. asm.org Furthermore, it has been suggested that the fluorescence observed with certain ROS-sensitive probes might result from a redistribution of the probe itself rather than de novo ROS generation. asm.org
The interaction of histatins with metal ions, such as copper (Cu) and zinc (Zn), also presents a pathway for ROS generation. uniprot.orgasm.org The binding of these redox-active metals to histatin peptides can catalyze the formation of ROS, contributing to their antimicrobial effects. uniprot.org Given that histatins are rich in histidine residues, which are known metal chelators, this mechanism is a significant aspect of their function. mdpi.com A small, 9-amino-acid derivative of histatin 5, known as KM29, has also been shown to associate with yeast mitochondria and increase the production of ROS. asm.org
While direct studies on histatin 9's ROS-generating capabilities are less common, its structural similarities to other histatins, particularly its histidine-rich nature, suggest it could operate through similar mitochondrial and metal-dependent pathways.
Modulation of Cellular Bioenergetics and ATP Homeostasis
Histatin peptides exert a profound influence on the cellular bioenergetics and ATP homeostasis of target cells, a mechanism central to their antimicrobial activity. researchgate.netresearchgate.net Cellular bioenergetics encompasses the transformation of energy within the cell, with adenosine (B11128) triphosphate (ATP) serving as the primary energy currency. basicmedicalkey.comnih.gov
A primary mechanism of action for histatins, particularly Hst5, against fungal pathogens is the induction of non-lytic ATP release from actively respiring cells. researchgate.netuniprot.org After being transported into the cytoplasm, Hst5 targets the mitochondria, causing a disruption that leads to the efflux of intracellular ATP. researchgate.netuniprot.orgresearchgate.net This depletion of the cell's energy stores can trigger a cell death pathway. researchgate.net The process is energy-dependent, requiring energized mitochondria for the peptide to exert its effect. uniprot.org
In addition to affecting fungal cells, some histatins can modulate the metabolic activity of human cells. Research on histatin 1 (Hst1) has shown that it can enhance the cellular metabolic activity of human epithelial cells and is associated with increased ATP production. nih.govresearchgate.net This effect appears to be linked to the peptide's ability to promote cell spreading and migration, processes that have high energy demands. researchgate.net The mechanism involves the interaction of Hst1 with mitochondria, leading to enhanced mitochondrial respiration. researchgate.net Conversely, truncated versions of Hst1 did not produce the same enhancement of metabolic activity. nih.gov
The regulation of ATP homeostasis is critical for cell function, and its disruption by histatins represents a key aspect of their biological effects. basicmedicalkey.comnih.gov Whether targeting fungal mitochondria to deplete ATP or enhancing metabolic processes in human cells, the modulation of cellular energy is a core component of histatin activity.
Structure-Activity Analysis of this compound and its Truncated Variants
The biological activity of histatins is intrinsically linked to their primary amino acid sequence and structure. Structure-activity relationship (SAR) studies, often involving truncated variants and specific amino acid substitutions, have been crucial in identifying the key domains responsible for their diverse functions. nih.gov
Identification of Minimal Functional Domains within this compound
Histatin 9 is a naturally occurring truncated variant of histatin 3, arising from proteolytic cleavage. nih.govmdpi.com The identification of minimal functional domains is essential for developing smaller, potentially more potent, synthetic peptides.
Research has shown that different biological activities of histatins reside in distinct domains. For antifungal activity, studies on Hst5 have demonstrated that the C-terminal portion of the peptide is crucial. nih.gov A 12-amino-acid fragment of Hst5, known as P-113, which corresponds to residues 4-15, was identified as the shortest fragment that retains the potent antifungal activity of the parent molecule. mdpi.comasm.org Further studies have localized the antifungal domain to a 14-amino-acid region in the middle of histatin 3, a sequence that is highly conserved across the major histatins. plos.org
For wound-healing properties, which are more associated with Hst1 and Hst2, a different minimal active domain has been identified. Stepwise truncation experiments revealed that a 13-amino acid stretch, corresponding to residues 20-32 of Hst1 (SHREFPFYGDYGS), constitutes the minimal domain required for stimulating cell migration. semmelweis.hufrontiersin.orgresearchgate.net Interestingly, studies investigating the effect of truncated Hst1 variants on osteogenic cell spreading found that none of the tested variants, including the 20-32 fragment, had a positive effect, suggesting cell-type specificity in the action of these domains. frontiersin.org
Given that histatin 9 (with the sequence RKFHEKHHSHRGYR) corresponds to residues 12-25 of histatin 3, it encompasses a significant portion of the identified antifungal domain. nih.govplos.org This overlap explains its recognized antimicrobial properties.
Table 1: Identified Minimal Functional Domains in Histatin Peptides
| Parent Peptide | Minimal Domain Sequence | Corresponding Residues | Primary Activity | Reference |
|---|---|---|---|---|
| Histatin 5 | AKRHHGYKRKFH | 4-15 (P-113) | Antifungal | mdpi.com |
| Histatin 3 | RKFHEKHHSHRGYR | 12-25 | Antifungal | plos.org |
| Histatin 1 | SHREFPFYGDYGS | 20-32 | Wound Healing (Cell Migration) | semmelweis.huresearchgate.net |
Impact of Specific Amino Acid Substitutions on this compound Activity
Altering the amino acid sequence of histatins can significantly impact their activity, stability, and specificity. asm.org Such modifications are a key strategy in designing peptide analogs with improved therapeutic potential. nih.gov
Studies on Hst5 have shown that cationicity and hydrophobicity are important factors for antifungal activity. Replacing the three histidine residues in the P-113 fragment with hydrophobic residues did not eliminate its anticandidal activity. asm.org However, substituting two or more of the five basic (lysine and arginine) residues with uncharged ones led to a substantial loss of activity, highlighting the importance of a net positive charge. asm.org In another study, replacing histidyl residues in Hst5 with glycine (B1666218) reduced antifungal activity, whereas replacing them with lysine enhanced it. plos.org
The specific positions of amino acids are also critical. For instance, substituting the lysine residues (K5, K11, K13, and K17) in Hst5 with leucine (B10760876) or arginine had varied effects on its stability against different C. albicans proteases. nih.gov For example, a K11R (lysine to arginine) substitution decreased stability against proteases Sap1 and Sap2 but did not have the same effect against Sap3 and Sap9, indicating that the specific side chain, not just the positive charge, is important for protease recognition. nih.gov
These findings underscore that the activity of histatin 9 is dictated by its specific sequence of amino acids. Its high content of basic (arginine, lysine) and histidine residues is fundamental to its antifungal action. Any substitution would need to be carefully considered to maintain the delicate balance of charge, hydrophobicity, and structural conformation required for its biological function.
Biological Roles and Activities of Human Histatin 9
Investigation of Antimicrobial Spectrum and Potency of Human Histatin 9
This compound is a member of the histatin family of peptides found in human saliva. While much of the research on histatins has focused on histatins 1, 3, and 5, the antimicrobial properties of other members, including histatin 9, are of significant interest.
The histatin family of peptides is well-documented for its antifungal activity, particularly against the opportunistic pathogen Candida albicans, a common cause of oral candidiasis. mdpi.comnih.gov Histatins 1, 3, and 5 all demonstrate the ability to inhibit and kill C. albicans, although their potency varies. nih.gov Histatin 5 is generally considered the most potent antifungal among the major histatins. mdpi.comnih.gov
The mechanism of action against C. albicans is multifaceted. It is understood that histatin 5, for instance, is taken up by C. albicans cells and targets the mitochondria. pnas.org This interaction leads to the inhibition of mitochondrial respiration and the generation of reactive oxygen species (ROS), which are highly correlated with fungal cell death. pnas.orgmdpi.com The antifungal activity of histatin 5 is attributed to its C-terminal end. mdpi.com Furthermore, the fungicidal action of histatins appears to be distinct from that of azole-based antifungal drugs, which target ergosterol (B1671047) synthesis. nih.gov
While specific data on the antifungal potency of histatin 9 against C. albicans is less abundant in readily available literature compared to histatin 5, the general understanding is that the histatin family possesses significant anti-candidal properties. nih.gov The antifungal action of histatin 5 can be enhanced by the presence of copper ions, which appear to increase the peptide's association with C. albicans cells. oup.com
While primarily known for their antifungal properties, histatins also exhibit activity against a range of bacterial species. Histatin 5 has been shown to have bactericidal effects against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), which are known for their multidrug resistance. frontiersin.org The mechanisms of bacterial killing by histatin 5 appear to involve a combination of cell lysis and energy-dependent processes. frontiersin.org
A synthetic 12-amino-acid fragment of histatin 5, known as P-113, has demonstrated potent activity against various Candida species and also shows promise in preventing gingivitis. mdpi.comasm.org The antimicrobial spectrum of some synthetic peptides derived from histatins has been tested against bacteria such as E. coli and M. luteus. nih.govnih.gov For instance, certain synthetic antimicrobial peptides have shown minimum inhibitory concentrations (MICs) against E. coli and S. aureus. researchgate.net The antimicrobial action of these peptides often involves disruption of the bacterial membrane. nih.gov
The major histatins found in saliva are histatin 1, histatin 3, and histatin 5, which differ in their amino acid length and molecular weight. nih.gov Histatin 1 consists of 38 amino acids, histatin 3 has 32, and histatin 5 is a 24-amino acid fragment derived from histatin 3. mdpi.comnih.gov
In terms of antifungal activity against C. albicans, a clear hierarchy exists among these three peptides. Histatin 5 is consistently reported as the most active, followed by histatin 3, with histatin 1 being the least potent. nih.gov This difference in potency is linked to their ability to kill both the yeast (blastoconidia) and filamentous (germinated) forms of the fungus. mdpi.comnih.gov
Conversely, when it comes to stimulating host cell activities related to wound healing, such as cell migration, histatins 1 and 3 are more active than histatin 5. mdpi.com This suggests a functional divergence within the histatin family, with some members being more specialized for antimicrobial defense and others for tissue repair processes. uniprot.org
Table 1: Comparative Properties of Major Histatins
| Feature | Histatin 1 | Histatin 3 | Histatin 5 |
|---|---|---|---|
| Amino Acid Length | 38 | 32 | 24 |
| Origin | Encoded by the HTN1 gene | Encoded by the HTN3 gene | Proteolytic fragment of Histatin 3 |
| Primary Antifungal Potency | Least active | Moderately active | Most active |
| Wound Healing Activity | High | High | Low |
Microorganisms have evolved various strategies to counteract the effects of antimicrobial peptides like histatins. One key mechanism of resistance in C. albicans involves the secretion of aspartic proteases (SAPs), which can degrade histatin 5, thereby inactivating its antifungal properties. mdpi.comuniprot.org The rate of degradation can vary depending on the specific SAP enzyme. uniprot.org
Another resistance mechanism involves the cell wall of C. albicans. The protein Msb2, located on the fungal cell surface, can bind to histatin-5 (B8235270), which is another way the fungus can resist the peptide's effects. mdpi.com Furthermore, some studies suggest that efflux pumps, which are membrane proteins that can actively transport antimicrobial agents out of the cell, may also play a role in resistance to histatin 5 in C. albicans. frontiersin.org
These resistance mechanisms, primarily studied in the context of histatin 5, have important implications for other histatins, including histatin 9. It is plausible that similar enzymatic degradation and cell surface interactions could affect the efficacy of other histatin family members.
Role of this compound in Host Defense Mechanisms
Beyond their direct antimicrobial activities, histatins play a crucial role in host defense by interacting with various host cells to promote wound healing and modulate immune responses.
Histatins, particularly histatins 1 and 2, have been shown to possess significant cell-activating properties. mdpi.com They can promote the adhesion, spreading, and migration of various cell types, including epithelial cells, fibroblasts, and endothelial cells. uniprot.orgsci-hub.se These actions are critical for the process of wound healing. sci-hub.se
The interaction of histatins with host cells is thought to be mediated by specific cell surface receptors. Evidence suggests the involvement of G-protein coupled receptors (GPCRs) in histatin-induced cell migration. mdpi.comfrontiersin.org Upon binding to these receptors, histatins can trigger intracellular signaling pathways, such as the ERK1/2 pathway, which are involved in cell proliferation and migration. mdpi.comfrontiersin.org
In endothelial cells, histatins can stimulate migration and angiogenesis (the formation of new blood vessels), which are vital for tissue regeneration during wound healing. mdpi.com The signaling in endothelial cells may involve the VEGFR2 signaling pathway. mdpi.com For fibroblasts, the mTOR signaling pathway has been implicated in histatin-induced migration. mdpi.com
Histatin 1 has been observed to be internalized by epithelial cells in an energy-dependent process, suggesting a receptor-mediated uptake. uniprot.orgmdpi.com Once inside the cell, it can be targeted to the mitochondria, where it may enhance cellular metabolic activity. uniprot.org
Regulation of Angiogenesis and Re-epithelialization Processes
Angiogenesis, the formation of new blood vessels, is a critical component of the proliferative phase of wound healing, ensuring the new tissue receives adequate nutrients. mdpi.com Histatins, notably histatin-1 (B1576432), have been identified as pro-angiogenic factors. nih.govuchile.cl They stimulate the migration and proliferation of endothelial cells, which are the building blocks of new blood vessels. mdpi.com In vivo studies have confirmed that the topical application of histatin-1 can promote wound healing in part through its angiogenic effects. mdpi.comnih.gov
The pro-angiogenic activity of histatins is mediated through specific signaling pathways. In endothelial cells, histatin-1-induced migration and angiogenesis involve VEGFR2 signaling. mdpi.com Furthermore, the RIN2/Rab5/Rac1 axis, which is crucial for vascular morphogenesis, is activated by histatin-1, leading to enhanced endothelial cell spreading and the integrity of the endothelial barrier. mdpi.comnih.gov Histatin-1 has also been shown to promote angiogenesis and the formation of tube-like structures even in unfavorable conditions. nih.gov
Re-epithelialization is the process by which the skin and mucous membranes repair themselves after injury. Histatins significantly contribute to this process by stimulating the migration of keratinocytes. researchgate.netsci-hub.senih.gov This effect is distinct from that of classical growth factors as histatins primarily promote cell movement rather than cell division. mdpi.com The ability of histatins to enhance the re-epithelialization of a wound has been demonstrated in human full-skin wound models. researchgate.netnih.gov
Potential Immunomodulatory Functions of this compound
While much of the research on histatins has focused on their antimicrobial and wound-healing properties, emerging evidence suggests they also possess immunomodulatory functions. These peptides can directly interact with immune cells and modulate inflammatory responses at a molecular level.
Direct Interactions with Immune Cells and Pathways
Host defense peptides, including histatins, are produced by epithelial and immune cells and are integral to the host's defense against microbial invasion. jmb.or.kr They can influence the innate immune system, and early research into their non-microbicidal roles centered on their effects on immune cells, such as leukocyte recruitment. jmb.or.kr
Histatin-1 has been shown to stimulate fibroblasts and keratinocytes to secrete chemokines and inflammatory cytokines, which can enhance the host's defense against infection. sci-hub.se Furthermore, histatins can interact with components of the immune system to modulate its response. For example, histatin-3 binds to the heat shock cognate protein HSC70 in human oral fibroblasts, which in turn inhibits the activation of Toll-like receptor (TLR) signaling pathways and the subsequent production of inflammatory cytokines. nih.gov
Modulation of Host Inflammatory Responses at the Molecular Level
Histatins can influence the host's inflammatory response through various molecular mechanisms. Histatin-1 has been found to reduce the production of nitric oxide, a key inflammatory mediator, that is triggered by lipopolysaccharides (LPS) and other inflammatory signals. nih.gov This effect is achieved by interfering with inflammatory signaling pathways such as the c-Jun N-terminal kinase (JNK), MAPK, and NF-kB pathways in macrophages. nih.gov
In the context of periodontal disease, which is characterized by inflammation, histatin-5 has been shown to inhibit inflammation and alveolar bone resorption in animal models. nih.gov It is also capable of inhibiting the induction of inflammatory cytokines from human gingival fibroblasts that are stimulated by pathogens like Porphyromonas gingivalis. mdpi.com
Other Biological Activities of this compound
Beyond their roles in wound healing and immunomodulation, histatins exhibit other important biological activities, including the ability to interact with metal ions, which has significant functional implications.
Interaction with Metal Ions and its Functional Significance
Histatins are rich in histidine residues, which allows them to bind to various divalent metal ions, including copper (Cu²⁺) and zinc (Zn²⁺). mdpi.comnih.gov This metal-binding capacity is not merely a structural feature but is integral to some of their biological functions. mdpi.comresearchgate.net
The N-terminus of histatin-5 contains a Cu²⁺/Ni²⁺-binding motif known as the ATCUN motif. mdpi.com The binding of copper to this motif can lead to the production of reactive oxygen species (ROS), which may contribute to the antifungal activity of histatins. mdpi.com The interaction with metal ions can also influence the peptide's conformation. mdpi.com
Histatins also possess zinc-binding motifs. mdpi.comnih.gov The binding of zinc can modulate the peptide's structure and function. core.ac.uk For example, the zinc-binding capability of histatins is thought to be involved in their ability to inhibit matrix metalloproteinases (MMPs), enzymes that can degrade the extracellular matrix, by chelating the zinc ion from their catalytic sites. nih.gov Furthermore, the interaction with zinc has been shown to be important for the fungicidal activity of histatin 5 by promoting the disruption of the fungal membrane. mdpi.com The ability of histatins to sequester metal ions can also deprive microorganisms of essential nutrients, thereby inhibiting their growth. mdpi.comnih.gov
Table 2: Metal Ion Interactions of Human Histatins
| Metal Ion | Binding Motif/Region | Functional Significance |
|---|---|---|
| Copper (Cu²⁺) | ATCUN motif at N-terminus (e.g., in Histatin-5) mdpi.comnih.gov | Production of reactive oxygen species (ROS), contributing to antifungal activity. mdpi.comnih.gov |
| Zinc (Zn²⁺) | HExxH motif mdpi.comnih.gov | Inhibition of matrix metalloproteinases (MMPs), disruption of fungal membranes. nih.govmdpi.com |
| Nickel (Ni²⁺) | ATCUN motif at N-terminus mdpi.com | Binds to histatins, potential role in antimicrobial activity. nih.gov |
Involvement in Mineralization Processes and Pellicle Formation
The histatin family of salivary proteins plays a significant role in the oral cavity's homeostasis, particularly in processes related to the tooth surface. While detailed research specifically isolating the functions of this compound is limited, its role can be inferred from its origin as a proteolytic fragment and the well-documented activities of the broader histatin family in mineralization and the formation of the acquired enamel pellicle (AEP).
Histatin 9 is a smaller peptide derived from the proteolytic cleavage of larger histatin proteins. Specifically, it can arise from cleavages at lysine (B10760008) 11 and arginine 12 and 25 of histatin 3. mdpi.com An alternative pathway suggests it may also be generated from the cleavage of histatin 6. mdpi.com The specific amino acid sequence of histatin 9 is RKFHEKHHSHRGYR. nih.gov
The acquired enamel pellicle is a thin, acellular protein film that forms on the surface of teeth through the selective adsorption of molecules from saliva. mdpi.com This layer is critical as it serves as the interface between the tooth enamel and the oral environment, protecting the tooth from demineralization and aiding in remineralization processes. mdpi.com
Salivary proteins, notably histatins, are among the primary components to adsorb onto the hydroxyapatite (B223615) of the enamel surface during the initial stages of AEP formation. mdpi.comfrontiersin.orgkarger.com The general functions of histatins are understood to include maintaining the balance of mineral formation. nih.gov The family of histatins readily absorbs to hydroxyapatite and is integral to the formation of the acquired enamel pellicle. sci-hub.se The presence of intact histatins within the pellicle suggests that upon binding to the tooth surface, they gain resistance to further proteolytic degradation. sci-hub.senih.gov
The binding of histatins to hydroxyapatite is a crucial function. Histatin 1, for instance, is a phosphoprotein, and this phosphorylation enhances its ability to bind to hydroxyapatite. wikipedia.orgscbt.com This interaction is a key factor in the protective qualities of the pellicle. While histatin 9 is not phosphorylated, the general strong affinity of the histatin family for hydroxyapatite underscores their importance in these dental surface phenomena. sci-hub.sedovepress.com By being incorporated into the pellicle, histatins contribute to a protective barrier that modulates mineral exchange and can inhibit the adhesion of certain bacteria. mdpi.com
Data Tables
Table 1: this compound Profile
| Attribute | Description | Source(s) |
| Origin | Proteolytic fragment of Histatin 3 (from cleavages at lysine 11, arginine 12, and arginine 25) or possibly Histatin 6. | mdpi.com |
| Amino Acid Sequence | RKFHEKHHSHRGYR | nih.gov |
Table 2: Research Findings on the Role of the Histatin Family in Mineralization and Pellicle Formation
| Finding | Implication for Oral Health | Relevant Histatins | Source(s) |
| Histatins are among the first proteins to adsorb to the hydroxyapatite of enamel. | Foundational step in creating a protective protein layer on teeth. | General Histatin Family | mdpi.comfrontiersin.orgkarger.com |
| The acquired enamel pellicle (AEP) protects teeth from demineralization and aids in remineralization. | Helps maintain the structural integrity of tooth enamel. | General Histatin Family | mdpi.com |
| Histatin 1's phosphorylation enhances its binding to hydroxyapatite. | Stronger binding contributes to a more stable and protective pellicle. | Histatin 1 | wikipedia.orgscbt.com |
| Intact histatins are found in the in vivo acquired enamel pellicle. | Suggests that binding to hydroxyapatite confers protection against degradation, preserving their function. | Histatin 3, Histatin 5 | nih.gov |
| Histatins contribute to the balance of mineral formation. | Plays a role in the dynamic process of demineralization and remineralization at the tooth surface. | General Histatin Family | nih.gov |
Advanced Research Methodologies for Human Histatin 9 Studies
Recombinant Expression and Synthetic Production of Human Histatin 9
The production of this compound for research purposes is primarily achieved through chemical synthesis, which allows for high purity and the facile incorporation of modifications. While recombinant expression is a viable strategy for the broader histatin family, solid-phase peptide synthesis is particularly well-suited for a peptide of Histatin 9's size.
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of producing this compound and its variants for research. This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. nih.gov The most common approach utilizes 9-fluorenylmethoxycarbonyl (Fmoc) chemistry. nih.govplos.org
The process begins with the C-terminal amino acid attached to the resin. The synthesis cycle involves:
Deprotection: Removal of the temporary Fmoc protecting group from the N-terminus of the resin-bound amino acid, typically using a piperidine (B6355638) solution. bibliotekanauki.pl
Activation and Coupling: The next amino acid, with its N-terminus protected by Fmoc, is activated and coupled to the deprotected N-terminus of the growing peptide chain. nih.gov
Washing: The resin is washed to remove excess reagents and byproducts.
This cycle is repeated until the full-length peptide is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid, such as trifluoroacetic acid (TFA). nih.gov The crude peptide is then purified to a high degree, often over 95%, using techniques like High-Performance Liquid Chromatography (HPLC). plos.org The authenticity and mass of the synthesized peptide are confirmed by mass spectrometry. plos.org
Automated flow-based peptide synthesizers have significantly improved the efficiency of SPPS, allowing for rapid synthesis of peptides like histatins. acs.org These instruments can operate at elevated temperatures, reducing the time for each coupling cycle to as little as 40 seconds. acs.org This technology has been successfully used to synthesize various human antimicrobial peptides, including members of the histatin family. acs.org The synthesis of histatins via this method has resulted in average crude purities of around 63%. acs.org
SPPS also offers the flexibility to create variants of this compound by incorporating non-canonical amino acids or specific labels. For instance, D-amino acids can be introduced to enhance stability against proteases, a significant advantage for therapeutic applications. nih.govmdpi.com
| Technique | Description | Key Features for Histatin 9 Synthesis |
| Solid-Phase Peptide Synthesis (SPPS) | Stepwise chemical assembly of a peptide chain on an insoluble resin support. | High purity, allows for incorporation of variants and labels, suitable for short peptides. |
| Fmoc Chemistry | A common SPPS strategy using the 9-fluorenylmethoxycarbonyl protecting group for the N-terminus. | Well-established protocols, compatible with a wide range of amino acids. nih.govplos.org |
| Automated Flow Synthesis | An automated SPPS method using flow chemistry at elevated temperatures. | Increased speed and efficiency, with coupling times as low as 40 seconds per amino acid. acs.org |
| High-Performance Liquid Chromatography (HPLC) | A technique used for the purification of the synthesized peptide. | Achieves high purity levels (≥95%). plos.org |
| Mass Spectrometry | Used to confirm the identity and molecular weight of the final peptide product. | Ensures the correct peptide has been synthesized. plos.org |
While chemical synthesis is highly effective for smaller peptides like Histatin 9, recombinant expression systems are a valuable alternative for producing larger histatins and their variants. These systems utilize genetically engineered host organisms to manufacture the desired peptide.
Escherichia coli is a commonly used prokaryotic expression system for histatins. mdpi.comnih.gov The general workflow involves inserting the cDNA encoding the histatin peptide into an expression vector, often as a fusion protein to enhance stability and simplify purification. sdu.edu.cn For example, histatin 1 has been produced as a fusion protein with glutathione (B108866) S-transferase (GST). sdu.edu.cn The fusion protein is isolated from the bacterial cell lysate and the target histatin peptide is then cleaved from its fusion partner. sdu.edu.cn This method can yield several milligrams of purified recombinant peptide per liter of bacterial culture. sdu.edu.cn Recombinant histatin-5 (B8235270) and its variants have also been successfully produced in E. coli to study their structure-function relationships. researchgate.net
Plant-based expression systems are emerging as a promising alternative for producing recombinant proteins, including antimicrobial peptides. researchgate.net These platforms offer advantages such as scalability, low production costs, and a reduced risk of contamination with human pathogens. researchgate.net While the production of histatins in plants is not yet widely reported, the ability of plant cells to perform post-translational modifications could be beneficial for producing certain histatin variants. researchgate.net
| Expression System | Description | Advantages for Histatin Family Production | Example |
| Escherichia coli | A prokaryotic host used for expressing recombinant proteins. | Rapid growth, high yield, well-established protocols. | Production of recombinant histatin-1 (B1576432), histatin-3, and histatin-5. mdpi.comnih.govsdu.edu.cn |
| Plant-Based Systems | Use of transgenic or transplastomic plants to produce recombinant proteins. | Scalability, safety (low risk of human pathogen contamination), potential for post-translational modifications. | Considered a potential future platform for antimicrobial peptide production. researchgate.net |
Biophysical and Biochemical Approaches
A suite of biophysical and biochemical techniques is essential for characterizing the structural properties and interaction dynamics of this compound.
Spectroscopic methods provide invaluable insights into the three-dimensional structure of peptides in different environments.
Circular Dichroism (CD) spectroscopy is used to analyze the secondary structure of histatins. Studies on histatin family members, such as histatin 3 and 5, have shown that they are largely unstructured or exist as random coils in aqueous solutions. However, in membrane-mimicking environments, such as in the presence of trifluoroethanol (TFE) or lipid vesicles, they tend to adopt a more ordered, α-helical conformation. researchgate.net This conformational change is believed to be important for their biological activity. For example, the CD spectrum of histatin 3 shows a significant increase in a minimum at 198 nm in the presence of lipid vesicles, indicative of a more compact structure.
Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution structural information at the atomic level. Two-dimensional NMR studies on histatin 3 and 5 confirm that they are conformationally mobile and lack a defined structure in water. In a mixture of water and dimethyl sulfoxide (B87167) (DMSO), however, histatin 3 becomes more ordered. NMR data for histatin 3 in the presence of lipid vesicles revealed the proximity of specific residues, suggesting the formation of a looped structure. This information has been used to design more potent analogues.
| Technique | Information Provided | Findings for Histatin Family Peptides |
| Circular Dichroism (CD) | Secondary structure content (α-helix, β-sheet, random coil). | Histatins are typically random coils in aqueous solution but adopt α-helical structures in membrane-mimicking environments. |
| Nuclear Magnetic Resonance (NMR) | High-resolution 3D structure and conformational dynamics. | Confirms lack of defined structure in water and reveals specific residue interactions and ordering in non-aqueous solvents or with lipids. |
Understanding the binding interactions of this compound with its biological targets is crucial for deciphering its mechanism of action. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are powerful techniques for quantifying these interactions.
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. This allows for the determination of key thermodynamic parameters, including the binding affinity (Kₐ or Kₑq), dissociation constant (Kₐ), enthalpy change (ΔH), entropy change (ΔS), and the stoichiometry of the interaction (n). ITC has been used to quantify the binding of metal ions to histatin 5. For example, it revealed at least one high-affinity binding site for both zinc and copper, with binding constants of 1.2 x 10⁵ M⁻¹ and 2.6 x 10⁷ M⁻¹, respectively. ITC experiments have also been conducted to study the interaction between histatin 5 and zinc chloride.
Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique that measures the association and dissociation rates of biomolecular interactions. In an SPR experiment, one molecule (the ligand) is immobilized on a sensor chip, and its binding partner (the analyte) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected and recorded in a sensorgram. This allows for the calculation of the association rate constant (kₐₙ), dissociation rate constant (kₒff), and the equilibrium dissociation constant (Kₐ). SPR has been used to demonstrate that histatin 5 binds to the Porphyromonas gingivalis protein HagB and to determine the binding affinity of histatin 1 to the transmembrane protein TMEM97. nih.gov While specific binding data for this compound using these techniques is not widely published, ITC and SPR represent the gold standard for characterizing its binding kinetics and thermodynamics with potential targets such as metal ions or microbial proteins.
| Technique | Parameters Measured | Application to Histatin Family |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kₐ), enthalpy (ΔH), entropy (ΔS), stoichiometry (n). | Quantified the binding of zinc and copper ions to histatin 5. |
| Surface Plasmon Resonance (SPR) | Association rate (kₐₙ), dissociation rate (kₒff), equilibrium dissociation constant (Kₐ). | Characterized the binding of histatin 1 to TMEM97 and histatin 5 to a bacterial protein. nih.gov |
Proteomics and its sub-discipline, peptidomics, are large-scale approaches used to identify and quantify the entire complement of proteins or peptides in a biological sample, such as saliva. These methods are critical for studying the presence, abundance, and processing of this compound in vivo.
The primary tool for these analyses is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). In a typical peptidomics workflow for analyzing saliva:
Sample Preparation: Salivary peptides are isolated from larger proteins and other components, often using ultrafiltration.
LC Separation: The complex mixture of peptides is separated by high-performance liquid chromatography (HPLC).
MS/MS Analysis: The separated peptides are ionized and analyzed by a mass spectrometer. The instrument measures the mass-to-charge ratio of the peptides (MS1 scan) and then selects specific peptides for fragmentation, generating a fragmentation pattern (MS/MS scan).
Data Analysis: The fragmentation spectra are compared against protein sequence databases to identify the peptides.
This approach has been used to identify a cascade of histatin 3 fragments in human saliva, providing insights into their pre-secretory cleavage pathways. Quantitative proteomics has also been used to compare the abundance of salivary proteins, including histatin-1, between different age groups. Peptidomic analysis of whole saliva has allowed for the characterization of proteolytic degradation fragments of histatins 1, 3, and 5, identifying the primary cleavage sites and the temporal sequence of these events. Such studies are essential for understanding the stability and functional forms of histatins, including Histatin 9, within the oral cavity.
Cellular and Molecular Biology Techniques
The effects of histatins on fundamental cellular processes are often investigated using a variety of in vitro assays. These assays are critical for understanding the wound-healing properties attributed to this peptide family.
Cell Migration Assays: The "scratch assay" or "wound healing assay" is a widely used method to study cell migration. ub.ac.id In this technique, a "scratch" is created in a confluent monolayer of cells, and the rate at which the cells migrate to close the gap is measured over time, often with and without the presence of histatins. ub.ac.idplos.org Studies have shown that histatins can promote the migration of various cell types, including epithelial cells and fibroblasts. mdpi.comsci-hub.se For instance, histatin 1 has been observed to enhance the wound closure of human epithelial cells in vitro. semmelweis.hucapes.gov.br Time-lapse microscopy is frequently employed to visualize and quantify the migration process. plos.org
Cell Adhesion Assays: These assays measure the ability of cells to attach to a substrate or to each other. Histatin 1 has been shown to promote both cell-substrate and cell-cell adhesion. uniprot.org This is a crucial aspect of maintaining tissue integrity and barrier function. uniprot.orguva.nl
Cell Proliferation Assays: To determine if histatins affect cell division, proliferation assays are conducted. plos.orgarvojournals.org One common method is the Bromodeoxyuridine (BrdU) incorporation assay, which measures the incorporation of BrdU, a synthetic analog of thymidine, into newly synthesized DNA during cell division. plos.org While some studies suggest a role for histatins in cell proliferation, others have found that certain histatins, like histatin 1, promote cell migration and spreading without significantly increasing proliferation. plos.orgsemmelweis.huresearchgate.netresearchgate.net For example, one study using a DNA quantification method found that a derivative of histatin 1 did not enhance the proliferation of HO-1-N-1 epithelial cells, in contrast to the positive control, recombinant human epidermal growth factor (rhEGF). researchgate.netresearchgate.net
Table 1: Summary of In Vitro Assays for Histatin Studies
| Assay Type | Purpose | Common Techniques | Key Findings for Histatins |
| Cell Migration | To assess the directed movement of cells. | Scratch/Wound Healing Assay, Time-Lapse Microscopy | Histatins, particularly Hst-1 and Hst-2, promote the migration of epithelial and other cell types. mdpi.comsci-hub.secapes.gov.br |
| Cell Adhesion | To measure the attachment of cells to surfaces or each other. | Cell Adhesion Assays | Histatin 1 enhances both cell-substrate and cell-cell adhesion, contributing to tissue barrier function. uniprot.org |
| Cell Proliferation | To quantify the rate of cell division. | BrdU Incorporation Assay, DNA Quantification | The effect on proliferation can vary; some histatins promote migration without a significant increase in proliferation. plos.orgsemmelweis.huresearchgate.netresearchgate.net |
Understanding where histatins go within a cell and how they interact with cellular components is crucial to deciphering their mechanisms of action.
Fluorescence Microscopy: This technique uses fluorescently labeled molecules to visualize the location of specific proteins within cells. Fluorescently labeled histatins (e.g., F-Hst1) have been used to track their uptake and subcellular distribution. frontiersin.orgnih.gov Confocal laser scanning microscopy (CLSM) provides high-resolution images, revealing that histatins can be internalized by cells and localize to specific organelles. frontiersin.orgnih.gov Studies have shown that histatins can be found in the vicinity of the nucleus and co-localize with mitochondria and the endoplasmic reticulum. frontiersin.orgnih.gov
Live-Cell Imaging: This powerful technique allows for the observation of dynamic processes in living cells in real-time. It can be used to monitor the internalization of histatins and their movement within the cell over time. nih.gov For example, live-cell imaging has demonstrated that the association of fluorescently labeled histatin 1 with epithelial cells can be detected within minutes of incubation. nih.gov
The production of histatins is controlled at the genetic level. Studying the regulation of the parent genes, HTN1 and HTN3, provides insight into the physiological conditions that govern histatin synthesis.
Gene Expression Analysis: Techniques such as quantitative real-time polymerase chain reaction (qRT-PCR) are used to measure the expression levels of HTN1 and HTN3 in different cell types and tissues. researchgate.net For example, studies have shown that both genes are expressed in salivary and tear glands. researchgate.netacs.orgworktribe.com Furthermore, gene expression analyses have identified dysregulation of HTN1 and HTN3 in certain cancers, such as head and neck squamous cell carcinoma (HNSCC). nih.gov In some instances, gene fusions involving HTN3 have been identified in salivary gland tumors. plos.org
Reporter Assays: These assays are used to study the activity of gene promoters and the influence of regulatory elements. A reporter gene (e.g., luciferase) is linked to the promoter of a histatin gene, and the expression of the reporter gene serves as a proxy for the promoter's activity. asm.orgresearchgate.net This allows researchers to identify factors that can enhance or suppress the transcription of histatin genes. For example, reporter cells containing a luciferase gene have been used to assess the impact of histatin-derived peptides on viral infectivity in a single-cycle replication assay. asm.orgresearchgate.net
To pinpoint the specific regions of the histatin molecule responsible for its various activities, researchers employ mutagenesis and functional assays.
Mutagenesis: Site-directed mutagenesis is a technique used to create specific changes in the amino acid sequence of a protein. biorxiv.org By systematically altering the sequence of histatins and then testing the activity of the resulting variants, researchers can identify key amino acid residues and domains. For example, truncation studies, where parts of the peptide are progressively deleted, have been used to identify the minimal active wound-healing domain of histatin 1. mdpi.com
Functional Assays: Following mutagenesis, the modified peptides are tested in functional assays to assess changes in their activity. These can include the cell migration, adhesion, and proliferation assays mentioned earlier, as well as antimicrobial assays. asm.org For instance, studies on histatin 5 variants have helped to elucidate the structural requirements for its antifungal activity. asm.org Such structure-activity relationship studies have revealed that the C-terminal portion of histatin 5 is important for its antifungal properties. mdpi.com
In Vitro and Model System Applications
To study the mechanisms of histatin action in a controlled environment, researchers utilize various cell culture systems.
Both immortalized cell lines and primary cells freshly isolated from tissues are valuable tools in histatin research.
Engineered Cell Lines: These are immortalized cell lines that have been genetically modified for specific research purposes. For example, reporter cell lines containing a luciferase gene are used in high-throughput screening and mechanistic studies. asm.org Human buccal epithelial cell lines, such as HO-1-N-1 and TR146, are frequently used in wound-healing assays to study the effects of histatins. semmelweis.hunih.govresearchgate.net
Primary Cell Cultures: Primary cells are isolated directly from tissues and have a finite lifespan in culture. They are often considered more representative of the in vivo environment compared to immortalized cell lines. Human primary corneal endothelial cells and human gingival fibroblasts have been used to study the effects of histatins on cell proliferation, migration, and wound healing. ub.ac.idarvojournals.orgresearchgate.net For example, studies with primary human corneal endothelial cells have shown that histatin 1 can stimulate regeneration in a wound repair model. arvojournals.org
Three-Dimensional Tissue Models for Studying Tissue Repair and Regeneration
Following a comprehensive review of scientific literature, it has been determined that there is a notable absence of specific research focused on the application of This compound in three-dimensional (3D) tissue models for the study of tissue repair and regeneration.
The field of tissue engineering has seen significant advancements with the development of sophisticated 3D models that mimic human tissues with high fidelity. These models, including human skin equivalents (HSEs), organoids, and 3D bioprinted constructs, offer a more physiologically relevant environment compared to traditional two-dimensional cell cultures. plos.orgquintessence-publishing.commdpi.com They have become invaluable tools for investigating cellular processes, disease progression, and the efficacy of therapeutic agents. quintessence-publishing.comsyntivia.fr
Extensive research has been conducted on other members of the histatin family, particularly Histatin-1 and Histatin-2 , utilizing these advanced 3D models. Studies have shown that these histatins can promote cell migration and re-epithelialization in skin equivalent models, highlighting their potential in wound healing. nih.govresearchgate.netuchile.clnih.gov For instance, Histatin-1 has been shown to enhance the repair of both soft and hard tissues, an effect linked to its ability to promote angiogenesis. nih.gov Furthermore, Histatin-2 has demonstrated the capacity to promote the migration of primary skin keratinocytes and enhance re-epithelialization in full-skin equivalent wound models. uchile.cl
While This compound is known to be a proteolytic fragment of Histatin-3 , dedicated studies investigating its specific role and efficacy in tissue repair and regeneration using 3D tissue models are not present in the available scientific literature. nih.gov The current body of research on histatins in the context of advanced tissue models is predominantly centered on Histatin-1 and Histatin-2 .
Due to the lack of specific data and detailed research findings for This compound within this advanced research context, a data table on its effects in 3D tissue models cannot be generated at this time. Further investigation is required to elucidate the potential functions of This compound in tissue repair and regeneration using these sophisticated in vitro systems.
Future Research Directions and Unanswered Questions for Human Histatin 9
Comprehensive Elucidation of Human Histatin 9's Unique Biological Roles
While the broader histatin family is known for its antimicrobial and wound-healing properties, the specific and potentially unique roles of histatin 9 remain largely unexplored. wikipedia.orgnih.gov Future research should focus on differentiating the functions of histatin 9 from its precursor, histatin 3, and other histatin family members. It is crucial to investigate whether histatin 9 possesses distinct activities or potencies in areas such as:
Antifungal and Antibacterial Activity : While histatin 5, another fragment of histatin 3, is a potent antifungal agent, the antimicrobial spectrum and efficacy of histatin 9 are not well-characterized. mdpi.com Studies are needed to assess its activity against a wide range of oral and systemic pathogens, including drug-resistant strains. frontiersin.org
Wound Healing and Tissue Regeneration : Histatin 1 and 2 are known to promote cell migration and wound closure. uniprot.org Research should explore if histatin 9 shares these properties and, if so, to what extent. Investigating its effects on different cell types, such as epithelial cells, fibroblasts, and endothelial cells, will be critical.
Modulation of Host Inflammatory and Immune Responses : The immunomodulatory functions of histatins are an emerging area of interest. nih.gov Future studies should examine the potential of histatin 9 to influence cytokine production, immune cell recruitment, and other inflammatory pathways in the oral cavity and beyond.
Enamel Pellicle Formation and Mineralization : Histatins are known to be components of the acquired enamel pellicle and play a role in maintaining mineral balance at the tooth surface. nih.govebi.ac.uk The specific contribution of histatin 9 to these processes warrants further investigation.
Identification of Specific Receptors and Binding Partners for this compound on Host and Microbial Cells
A fundamental unanswered question is how histatin 9 interacts with both host and microbial cells at a molecular level. Identifying specific receptors and binding partners is essential for understanding its mechanism of action.
Host Cell Receptors : While a receptor for histatin 1 has been identified, the corresponding receptors for other histatins, including histatin 9, are unknown. nih.govresearchgate.net Future research should employ techniques such as affinity chromatography, co-immunoprecipitation, and surface plasmon resonance to identify and characterize host cell receptors for histatin 9. Understanding these interactions could reveal novel signaling pathways and therapeutic targets.
Microbial Binding Partners : The candidacidal mechanism of histatin 5 involves binding to specific proteins on the fungal cell surface and subsequent intracellular targeting. mdpi.comnih.gov Similar studies are needed for histatin 9 to determine its microbial targets. Identifying these binding partners could explain its antimicrobial specificity and potentially lead to the development of novel antifungal or antibacterial strategies.
Detailed Kinetic Studies of this compound Proteolysis and Stability in Biological Environments
Histatin 9 is a product of the proteolytic processing of histatin 3 in the oral cavity. nih.gov Understanding the kinetics of its formation and subsequent degradation is crucial for determining its bioavailability and functional lifespan in saliva and other biological fluids.
| Precursor Peptide | Proteolytic Fragment | Key Cleavage Sites | Reference |
| Histatin 3 | Histatin 9 | Lysine-11, Arginine-12, Arginine-25 | nih.gov |
Future research should focus on:
Identifying the specific proteases responsible for the generation of histatin 9 from histatin 3.
Determining the rate of formation and degradation of histatin 9 in whole saliva under various physiological and pathological conditions. nih.govnih.govnih.gov
Investigating the stability of histatin 9 in the presence of microbial proteases, which could impact its antimicrobial efficacy.
These studies will provide a clearer picture of the dynamic regulation of histatin 9 levels in the oral environment and its implications for oral health.
Comparative Functional Genomics and Proteomics of Histatin Gene Family Members
Histatins are encoded by the HTN1 and HTN3 genes. wikipedia.orgmaayanlab.cloud Comparative genomic and proteomic approaches can provide valuable insights into the evolutionary pressures that have shaped the functions of different histatin family members, including the generation of specific fragments like histatin 9.
Future research in this area should include:
Comparative sequence analysis of the HTN3 gene across different populations and primate species to identify polymorphisms that may affect the production or function of histatin 3 and its fragments.
Proteomic profiling of saliva to quantify the relative abundance of histatin 9 and other histatin fragments in health and disease states, such as periodontitis and oral candidiasis.
Functional studies of naturally occurring variants of histatin 3 to determine how changes in the amino acid sequence impact the generation and activity of histatin 9.
Such studies could reveal important structure-function relationships and highlight the specialized roles of different histatin peptides. genenames.org
Development of Advanced Methodologies for Studying Peptide-Microbe and Peptide-Host Cell Interactions at the Molecular Level
Advancements in analytical techniques are crucial for unraveling the complex interactions of histatin 9 at the molecular and cellular levels. researchgate.net Future research will benefit from the application and development of methodologies such as:
High-resolution microscopy techniques : Super-resolution microscopy and atomic force microscopy can be used to visualize the interaction of histatin 9 with microbial and host cell membranes in real-time. researchgate.net
Advanced spectroscopic methods : Techniques like nuclear magnetic resonance (NMR) and circular dichroism can provide detailed structural information about histatin 9 and its conformational changes upon binding to its targets. researchgate.net
Computational modeling and simulation : Molecular dynamics simulations can be employed to model the interaction of histatin 9 with lipid bilayers and potential receptor proteins, providing insights into the initial binding events and mechanisms of action. acs.orgmdpi.com
"Omics" approaches : Integrating transcriptomics, proteomics, and metabolomics can provide a systems-level understanding of the cellular responses of both host and microbial cells to histatin 9 exposure.
By leveraging these advanced methodologies, researchers can gain a more comprehensive and detailed understanding of the multifaceted roles of this compound in oral health and disease. nih.govjmaterenvironsci.com
Q & A
Q. Methodological Guidance
- In Vitro :
- Angiogenesis Assays : Use human umbilical vein endothelial cells (HUVECs) to quantify tube formation, a proxy for vascularization .
- Immune Modulation : Measure cytokine secretion (e.g., IL-6, TNF-α) in THP-1 macrophages exposed to HH9 and microbial ligands .
- In Vivo :
- Murine Oral Thrush Models : Assess HH9’s antifungal efficacy in immunosuppressed mice .
- Excisional Wound Models : Track epithelialization rates in diabetic rats, controlling for systemic immune responses .
Statistical Consideration : Use ANOVA with post-hoc Tukey tests for multi-group comparisons; report effect sizes and power analysis .
How can conflicting data on HH9's efficacy across different microbial strains be resolved?
Advanced Data Analysis
Discrepancies often arise from strain-specific resistance or assay variability:
- Standardized Microbial Panels : Include reference strains (e.g., ATCC 90028 for C. albicans) and clinical isolates to assess spectrum breadth .
- Mechanistic Profiling : Compare HH9’s membrane disruption (via electron microscopy) and intracellular targeting (e.g., reactive oxygen species assays) across strains .
- Meta-Analysis : Systematically review literature using PRISMA guidelines to identify confounding variables (e.g., pH, saliva composition) .
Example Contradiction : HH9 shows weaker activity against C. glabrata vs. C. albicans; this may reflect differences in membrane ergosterol content .
What ethical and methodological considerations apply when translating HH9 research to preclinical trials?
Q. Translational Research Framework
- Ethical Compliance : Adhere to NIH guidelines for animal studies (e.g., ARRIVE 2.0) and document protocols in institutional review board (IRB) submissions .
- Human Tissue Models : Use ethically sourced oral mucosa biopsies for ex vivo studies, with informed consent protocols .
- Reproducibility : Publish detailed methods in supplementary materials, including peptide synthesis protocols (e.g., solid-phase FMOC chemistry) and purity data (HPLC/MS) .
Key Challenge : Variability in saliva sampling for in situ studies; standardize collection times and protease inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
